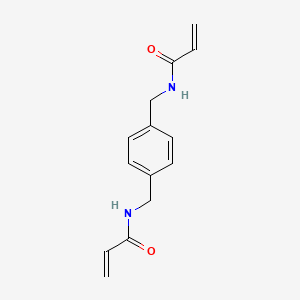
N,N'-(1,4-phenylenebis(methylene))diacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,4-phenylenebis(methylene))diacrylamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of acrylamide and features two acrylamide groups connected by a 1,4-phenylenebis(methylene) linker. This compound is known for its applications in polymer chemistry, particularly in the formation of cross-linked polymer networks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-(1,4-phenylenebis(methylene))diacrylamide can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with formaldehyde and acrylamide. The reaction typically proceeds under acidic conditions, with sulfuric acid acting as a catalyst. The intermediate product, N,N’-(1,4-phenylenebis(methylene))bis(acrylamide), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-(1,4-phenylenebis(methylene))diacrylamide involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,4-phenylenebis(methylene))diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form cross-linked polymer networks.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acids.
Substitution: The acrylamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or thiols can be employed.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Carboxylic acids and amines.
Substitution: Substituted acrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,4-phenylenebis(methylene))diacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the preparation of polyacrylamide gels for electrophoresis, which is essential for protein and nucleic acid separation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible hydrogels.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of N,N’-(1,4-phenylenebis(methylene))diacrylamide primarily involves its ability to form cross-linked networks. The acrylamide groups can undergo free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking ability is crucial for its applications in creating stable and robust polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Methylenebis(acrylamide): A widely used cross-linking agent in polyacrylamide gel electrophoresis.
N,N’-Ethylenebis(acrylamide): Another cross-linking agent with similar properties but different linker structure.
Uniqueness
N,N’-(1,4-phenylenebis(methylene))diacrylamide is unique due to its 1,4-phenylenebis(methylene) linker, which provides distinct mechanical and chemical properties to the resulting polymers. This linker enhances the rigidity and thermal stability of the cross-linked networks compared to other cross-linking agents.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
N-[[4-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
UBSHNWREEBVRHA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
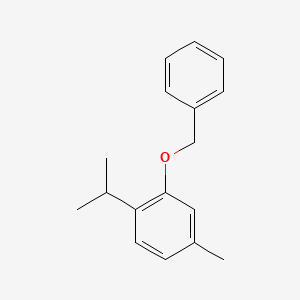
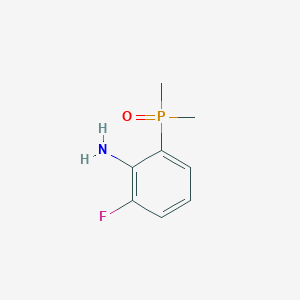
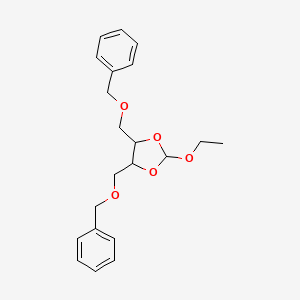
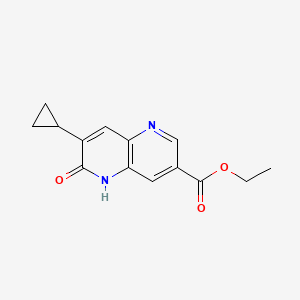
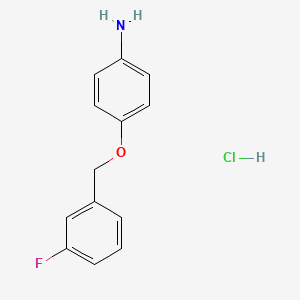
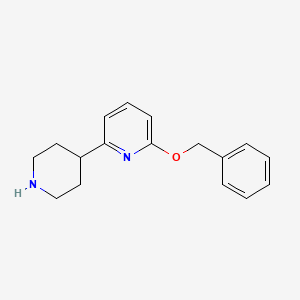

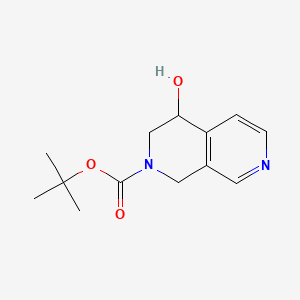

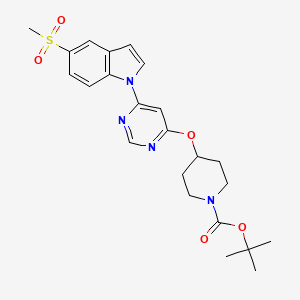
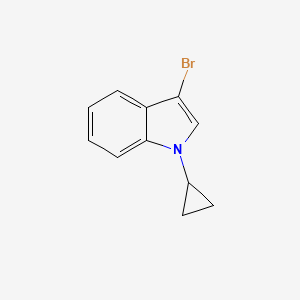

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
